3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Apigenin can be synthesized through several methods. One common approach involves the cyclization of chalcones. For instance, the reaction of 2’,4’,6’-trihydroxyacetophenone with benzaldehyde in the presence of a base forms a chalcone intermediate, which is then cyclized to produce apigenin .
Industrial Production Methods
Industrial production of apigenin often involves extraction from plant sources. The plant material is typically dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate apigenin .
Chemical Reactions Analysis
Types of Reactions
Apigenin undergoes several types of chemical reactions, including:
Oxidation: Apigenin can be oxidized to form various quinones.
Reduction: Reduction of apigenin can lead to the formation of dihydroflavonoids.
Substitution: Apigenin can undergo substitution reactions, such as methylation, to form derivatives like acacetin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Dihydroflavonoids
Substitution: Acacetin
Scientific Research Applications
Apigenin has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its role in cell signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, neuroprotection, and cardiovascular health.
Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties
Mechanism of Action
Apigenin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating pathways such as PI3K/AKT/mTOR
Comparison with Similar Compounds
Similar Compounds
Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Quercetin: Widely studied for its antioxidant and anti-inflammatory activities
Uniqueness
Apigenin is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its ability to modulate multiple signaling pathways makes it a versatile compound in scientific research .
Properties
CAS No. |
5041-73-6 |
---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1 |
InChI Key |
FFFIPDPCGREKEW-JMBFVMJTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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